(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Overview
Description
(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a synthetic organic compound characterized by its unique dihydrofuran ring structure with multiple functional groups, including hydroxyl and difluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuran derivatives.
Fluorination: Introduction of fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydroxymethylation: The hydroxymethyl group can be introduced via formylation followed by reduction using reagents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4
Reduction: LiAlH4, hydrogenation catalysts
Substitution: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.
Medicine
In medicine, this compound could be explored for therapeutic applications, particularly if it exhibits bioactivity against specific targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Unique due to its difluoromethyl and hydroxyl groups.
Dihydrofuran derivatives: Compounds with similar ring structures but different substituents.
Fluorinated alcohols: Compounds with fluorine and hydroxyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct reactivity and biological activity compared to other similar compounds.
Biological Activity
(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a furan ring with hydroxymethyl and difluoro substituents, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl group may facilitate hydrogen bonding with enzymes and receptors, potentially influencing their activity. Additionally, the difluoro substituents may enhance the compound's stability and bioavailability.
Cytotoxicity and Cancer Research
Preliminary research suggests that compounds with structural similarities to this compound may exhibit cytotoxic effects on cancer cells. The inhibition of specific kinases involved in tumorigenesis has been a focal point in cancer research . Although direct studies on this compound's cytotoxicity are scarce, its potential as an antitumor agent warrants further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : Research into related dihydrofuran derivatives has shown promising results in inhibiting pathogenic microorganisms. For example, DMHF was noted for its antifungal activity against Candida albicans, indicating potential pathways for further exploration with this compound .
- Kinase Inhibition : A study on picolinamide derivatives revealed their effectiveness in inhibiting PIM kinase activity associated with cancer progression. This suggests that similar structures could be explored for their kinase inhibition properties .
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2,5-Dimethyl-4-hydroxy-3(2H)-furanone | DMHF Structure | Antimicrobial |
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one | Related Compound | Potential anticancer properties |
Properties
IUPAC Name |
(4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJTMLCLDWDQO-HRFVKAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H](C(C(=O)O1)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445301 | |
Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166275-25-8 | |
Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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